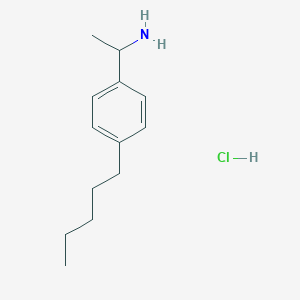
1-(4-pentylphenyl)ethanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-pentylphenyl)ethanamine Hydrochloride, also known as 4-PEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that is used in scientific research to study its effects on the human body. 4-PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1) and is believed to have potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-pentylphenyl)ethanamine Hydrochloride involves its interaction with the TAAR1 receptor. This receptor is found in the brain and is involved in the regulation of dopamine and serotonin levels. By activating the TAAR1 receptor, 1-(4-pentylphenyl)ethanamine Hydrochloride increases the release of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animal models, which may limit its use in humans. Additionally, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-pentylphenyl)ethanamine Hydrochloride in lab experiments is its potency as a TAAR1 agonist. This allows for precise dosing and reliable results. However, the cardiovascular effects of 1-(4-pentylphenyl)ethanamine Hydrochloride may limit its use in certain experiments, and its potential for neurotoxicity must be carefully considered.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-pentylphenyl)ethanamine Hydrochloride. One area of interest is its potential as a treatment for anxiety and depression in humans. Additionally, further research is needed to determine the optimal dosing and administration of 1-(4-pentylphenyl)ethanamine Hydrochloride for therapeutic use. Finally, the neuroprotective effects of 1-(4-pentylphenyl)ethanamine Hydrochloride may make it a promising candidate for the treatment of neurodegenerative diseases, and further studies in this area are warranted.
In conclusion, 1-(4-pentylphenyl)ethanamine Hydrochloride is a synthetic compound that has potential therapeutic applications. Its mechanism of action involves its interaction with the TAAR1 receptor, and it has been found to have anxiolytic, antidepressant, and neuroprotective effects. While its cardiovascular effects may limit its use in humans, further research is needed to determine its potential as a treatment for anxiety, depression, and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-(4-pentylphenyl)ethanamine Hydrochloride involves the reaction of 4-pentylphenylacetonitrile with lithium aluminum hydride and hydrochloric acid. The resulting compound is then purified by recrystallization to obtain 1-(4-pentylphenyl)ethanamine Hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-pentylphenyl)ethanamine Hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression in humans. Additionally, 1-(4-pentylphenyl)ethanamine Hydrochloride has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
CAS-Nummer |
175136-44-4 |
|---|---|
Produktname |
1-(4-pentylphenyl)ethanamine Hydrochloride |
Molekularformel |
C13H22ClN |
Molekulargewicht |
227.77 g/mol |
IUPAC-Name |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
InChI-Schlüssel |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)


![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)